molecular formula C10H9ClO4 B2968721 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid CAS No. 855991-71-8

9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid

Cat. No.: B2968721
CAS No.: 855991-71-8
M. Wt: 228.63
InChI Key: YRBNNMVMXYLCSW-UHFFFAOYSA-N
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Description

9-Chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid is a heterocyclic compound featuring a seven-membered benzodioxepine ring fused with a carboxylic acid group at position 7 and a chlorine substituent at position 9. The parent compound, 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid (CAS 20825-89-2), has a molecular weight of 194.18 g/mol and a melting point (mp) of 143–146°C . The introduction of a chlorine atom at position 9 likely enhances electron-withdrawing effects, influencing the compound's acidity, solubility, and reactivity.

Properties

IUPAC Name

6-chloro-3,4-dihydro-2H-1,5-benzodioxepine-8-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO4/c11-7-4-6(10(12)13)5-8-9(7)15-3-1-2-14-8/h4-5H,1-3H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRBNNMVMXYLCSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C(=CC(=C2)C(=O)O)Cl)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

855991-71-8
Record name 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid
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Preparation Methods

The synthesis of 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid typically involves the following steps:

    Formation of the Benzodioxepine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Chlorination: Introduction of the chlorine atom at the 9th position.

    Carboxylation: Addition of the carboxylic acid group at the 7th position.

Chemical Reactions Analysis

9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid can undergo various chemical reactions:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid involves its interaction with specific molecular targets. The exact pathways and targets depend on the context of its use, such as its biological activity or its role in chemical reactions.

Comparison with Similar Compounds

Structural and Physical Property Analysis

The table below summarizes key structural and physical properties of the target compound and its analogs:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Reference
3,4-Dihydro-2H-1,5-benzodioxepine-7-carboxylic acid None (parent compound) C₁₀H₁₀O₄ 194.18 143–146 Carboxylic acid
9-Chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid Cl at position 9 C₁₀H₉ClO₄ 228.63 (calculated) Not reported Carboxylic acid, Chloro N/A
9-Methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid OCH₃ at position 9 C₁₁H₁₂O₅ 224.21 (calculated) Not reported Carboxylic acid, Methoxy
8-Amino-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid NH₂ at position 8 C₁₀H₁₁NO₄ 209.20 (calculated) Not reported Carboxylic acid, Amine
3,4-Dihydro-2H-1,5-benzodioxepin-7-amine NH₂ at position 7 C₉H₁₁NO₂ 165.18 81–82 Amine

Key Observations:

Substituent Effects on Melting Points :

  • The parent compound (mp 143–146°C) exhibits a higher melting point than the amine derivative (mp 81–82°C) due to stronger intermolecular hydrogen bonding via the carboxylic acid group .
  • The chloro and methoxy derivatives lack reported melting points, but substituent electronegativity (Cl > OCH₃) may elevate mp relative to the parent compound.

Functional Group Influence: Chloro vs. Methoxy: The electron-withdrawing chloro group at position 9 likely increases the carboxylic acid's acidity compared to the electron-donating methoxy group . Its predicted collision cross section (CCS) values suggest distinct conformational behavior compared to the target compound .

Molecular Weight and Lipophilicity :

  • The chloro derivative (228.63 g/mol) has a higher molecular weight than the parent compound (194.18 g/mol), which may enhance lipophilicity (LogP).
  • The bromo analog (9-bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde, C₁₀H₉BrO₄) replaces the carboxylic acid with an aldehyde group, reducing polarity and altering reactivity .

Biological Activity

9-Chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid (CAS No. 855991-71-8) is a compound that has garnered interest due to its potential biological activities. This article delves into its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H9ClO4
  • Molecular Weight : 228.63 g/mol
  • Structure : The compound features a benzodioxepine ring system, which is known for various biological activities.

Antioxidant Properties

Compounds derived from the benzodioxepine structure have been associated with antioxidant activity. Studies involving related compounds have demonstrated their ability to scavenge free radicals and inhibit lipid peroxidation . This suggests that this compound may possess similar antioxidant capabilities.

Insecticidal and Larvicidal Activity

The compound's structural characteristics may also contribute to insecticidal properties. For example, certain benzodioxepine derivatives have been evaluated for their larvicidal activities against mosquito species such as Aedes aegypti and Culex pipiens pallens. These studies show promising results in terms of larval mortality rates and potential use as insect growth regulators .

Study on Structural Derivatives

A recent study synthesized various derivatives of benzodioxepine compounds and assessed their biological activities. The findings indicated that modifications in the benzodioxepine structure significantly influenced their biological efficacy. For instance, certain derivatives exhibited enhanced larvicidal effects compared to others .

Larvicidal Efficacy Assessment

In a comparative study assessing the larvicidal activity of several compounds against Aedes aegypti, the derivatives of benzodioxepines showed varying levels of effectiveness. The median lethal concentration (LC50) values were determined, providing insight into the potential application of these compounds in pest control strategies .

Data Table: Biological Activity Overview

Activity Type Compound/Study Effectiveness Reference
AntimicrobialBenzodioxepine derivativesBroad-spectrum activity
AntioxidantRelated benzodioxepinesFree radical scavenging
LarvicidalBenzodioxepine derivativesLC50 values ranging from low to moderate

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid, and how do reaction conditions influence yield?

  • Answer : The synthesis typically involves chlorination of the parent compound, 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid (CAS 20825-89-2), using electrophilic chlorinating agents (e.g., Cl₂, SO₂Cl₂) under controlled temperatures (40–60°C). Critical parameters include solvent choice (e.g., dichloromethane or acetic acid), reaction time (6–12 hours), and purification via recrystallization (melting point: 143–146°C for the parent compound) . Yields may vary due to competing side reactions, necessitating optimization of stoichiometry and catalyst use (e.g., FeCl₃).

Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?

  • Answer : Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substitution patterns and aromaticity.
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (≥95% threshold for research-grade material).
  • Melting Point Analysis : Comparative validation against literature values (e.g., 143–146°C for the parent carboxylic acid) .
  • Infrared Spectroscopy (IR) : Confirmation of carboxylic acid (-COOH) and ether (C-O-C) functional groups.

Q. What are the stability considerations for long-term storage of this compound?

  • Answer : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the carboxylic acid group. Avoid exposure to moisture or strong oxidizers. Stability studies recommend periodic HPLC analysis to monitor degradation, particularly of the chloro substituent under UV light .

Advanced Research Questions

Q. How can researchers address contradictions in reported spectroscopic data for this compound across studies?

  • Answer : Discrepancies in NMR or IR data may arise from solvent effects, isotopic impurities, or polymorphic forms. To resolve:

  • Use deuterated solvents (e.g., DMSO-d₆) and standardized acquisition parameters.
  • Cross-validate with X-ray crystallography for absolute configuration determination.
  • Compare with structurally analogous compounds (e.g., 8-chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-amine) to identify substituent-specific shifts .

Q. What computational approaches are suitable for predicting the reactivity and pharmacokinetic properties of this compound?

  • Answer :

  • Density Functional Theory (DFT) : Calculate electrophilic/nucleophilic sites for reaction pathway predictions.
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) using software like GROMACS.
  • ADMET Prediction Tools : Use platforms like SwissADME to estimate solubility, bioavailability, and metabolic stability .

Q. How does the position of chlorination (e.g., 9-chloro vs. 7-chloro isomers) affect pharmacological activity in vitro?

  • Answer : Positional isomerism significantly impacts bioactivity. For example:

  • 9-Chloro derivatives may exhibit enhanced binding to cyclooxygenase (COX) enzymes due to steric and electronic effects.
  • Comparative assays (e.g., enzyme inhibition, radical scavenging) should be conducted under standardized conditions, referencing pharmacological models for caffeic acid derivatives .

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